3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
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Overview
Description
3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a chemical compound with potential applications in various fields of research and industry. This compound features a benzamide core with a cyano group and a thiophene ring, making it a versatile molecule for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its biological activity. The compound may inhibit key enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: A similar compound with the thiophene ring in a different position.
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide: Lacks the cyano group, which may affect its reactivity and biological activity.
Uniqueness
3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is unique due to the presence of both the cyano group and the thiophene ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c18-12-13-3-1-4-15(11-13)17(21)19-8-6-14(7-9-20)16-5-2-10-22-16/h1-5,10-11,14,20H,6-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIYQQLUPGKFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(CCO)C2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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